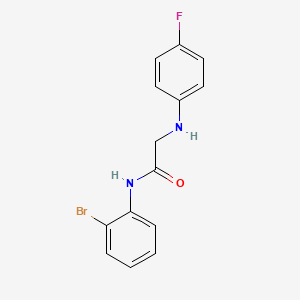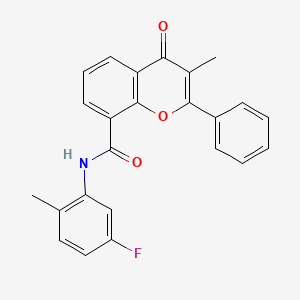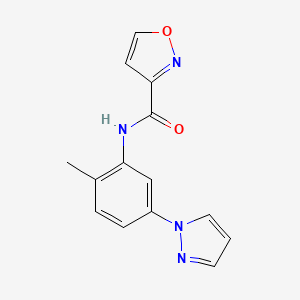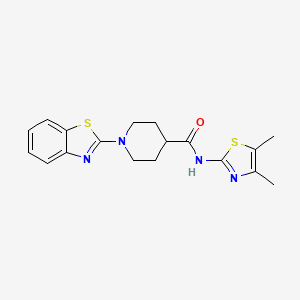
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a fluoroanilino group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromoaniline and 4-fluoroaniline as the primary starting materials.
Acylation Reaction: The 2-bromoaniline undergoes an acylation reaction with acetic anhydride to form N-(2-bromophenyl)acetamide.
Coupling Reaction: The N-(2-bromophenyl)acetamide is then coupled with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
化学反应分析
Types of Reactions: N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: Oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.
科学研究应用
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Pathways Involved: The specific pathways affected depend on the biological context and the target molecules.
相似化合物的比较
N-(2-chlorophenyl)-2-(4-fluoroanilino)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(2-bromophenyl)-2-(4-chloroanilino)acetamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide is unique due to the combination of bromine and fluorine atoms in its structure, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O/c15-12-3-1-2-4-13(12)18-14(19)9-17-11-7-5-10(16)6-8-11/h1-8,17H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSULGBPZMBBPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(2-cyanoethyl)pyrazol-3-yl]-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7672738.png)
![2-[1-(2,2-Dimethoxyethyl)piperidin-4-yl]-7-methyl-1,3-benzoxazole](/img/structure/B7672746.png)
![5-Fluoro-1-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyridin-2-one](/img/structure/B7672749.png)

![[2-Oxo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl] 2-methylquinoline-4-carboxylate](/img/structure/B7672762.png)
![5-Fluoro-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridin-2-one](/img/structure/B7672773.png)
![6-[4-(2-Methylphenoxy)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine](/img/structure/B7672786.png)

![N,5-dimethyl-N-prop-2-ynyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7672799.png)

![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7672822.png)
![5-[4-(dimethylamino)pyridine-2-carbonyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7672832.png)
![N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7672836.png)
![5-[(N-ethylanilino)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B7672839.png)
